Djenkolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

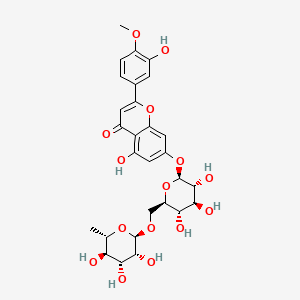

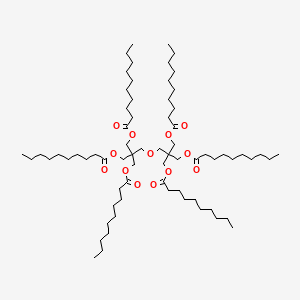

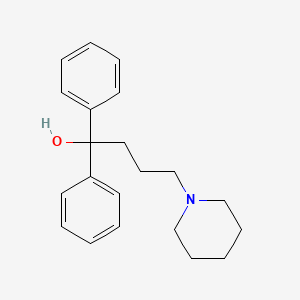

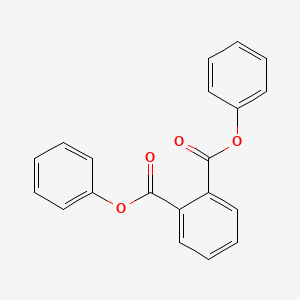

El ácido djencólico es un aminoácido no proteico que contiene azufre que se encuentra naturalmente en los frijoles djenkol de la planta del sudeste asiático Archidendron jiringa . Su estructura química es similar a la cistina, pero contiene una unidad de metileno (un solo carbono) entre los dos átomos de azufre . El ácido djencólico es conocido por su baja solubilidad en condiciones ácidas, lo que puede conducir a la formación de cristales en forma de aguja que causan irritación mecánica en los túbulos renales y el tracto urinario .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido djencólico fue aislado por primera vez por Van Veen e Hyman en 1933 de la orina de los nativos de Java que habían consumido frijoles djenkol . Aislaron los cristales de ácido djencólico tratando los frijoles djenkol con hidróxido de bario a 30 °C durante un período prolongado . Posteriormente, Du Vigneaud y Patterson sintetizaron ácido djencólico condensando cloruro de metileno con dos moles de L-cisteína en amoníaco líquido . Otro método implica la combinación directa de un mol de formaldehído con dos moles de L-cisteína en una solución fuertemente ácida .

Métodos de Producción Industrial: Este método implica el uso de dióxido de carbono supercrítico para extraer ácido djencólico de las semillas de Pithecellobium jiringan (Jack) Prain .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido djencólico experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: El ácido djencólico puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.

Reducción: La reducción del ácido djencólico se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución que involucran ácido djencólico generalmente ocurren en los átomos de azufre, donde los nucleófilos pueden reemplazar los átomos de azufre en condiciones apropiadas.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del ácido djencólico puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o disulfuros.

Aplicaciones Científicas De Investigación

El ácido djencólico tiene varias aplicaciones de investigación científica en diversos campos:

Química:

- Utilizado como compuesto modelo para estudiar aminoácidos que contienen azufre y sus derivados .

- Empleado en estudios de modelado estructural para comprender las longitudes de enlace y los ángulos en compuestos que contienen azufre .

Biología:

- Investigado por su papel en el metabolismo vegetal y sus efectos sobre el crecimiento y desarrollo de las plantas .

Medicina:

- Estudiado por sus efectos toxicológicos, particularmente su papel en la causa del djenkolismo, una condición caracterizada por irritación renal y del tracto urinario debido a la formación de cristales de ácido djencólico .

Industria:

Mecanismo De Acción

La toxicidad del ácido djencólico en humanos surge de su baja solubilidad en condiciones ácidas después del consumo del frijol djenkol . El aminoácido precipita en cristales, causando irritación mecánica de los túbulos renales y el tracto urinario . Esto resulta en síntomas como malestar abdominal, dolores lumbares, cólicos severos, náuseas, vómitos, disuria, hematuria macroscópica y oliguria . Los cristales también pueden conducir a la urolitiasis, con el ácido djencólico como núcleo .

Compuestos Similares:

Selenometionina y Telurometionina: Estos compuestos son derivados de la metionina donde el azufre es reemplazado por selenio o telurio, respectivamente.

Singularidad: La singularidad del ácido djencólico radica en su estructura específica, que incluye una unidad de metileno entre los átomos de azufre, y su aparición natural en los frijoles djenkol . Esta estructura contribuye a su baja solubilidad en condiciones ácidas y su capacidad para formar cristales en forma de aguja que causan irritación mecánica en los túbulos renales y el tracto urinario .

Comparación Con Compuestos Similares

Methionine: Another sulfur-containing amino acid, methionine, shares some structural similarities with this compound.

Selenomethionine and Telluromethionine: These compounds are derivatives of methionine where sulfur is replaced by selenium or tellurium, respectively.

Uniqueness: this compound’s uniqueness lies in its specific structure, which includes a methylene unit between the sulfur atoms, and its natural occurrence in djenkol beans . This structure contributes to its poor solubility under acidic conditions and its ability to form needle-like crystals that cause mechanical irritation in the renal tubules and urinary tract .

Propiedades

Número CAS |

498-59-9 |

|---|---|

Fórmula molecular |

C7H14N2O4S2 |

Peso molecular |

254.3 g/mol |

Nombre IUPAC |

2-amino-3-[(2-amino-2-carboxyethyl)sulfanylmethylsulfanyl]propanoic acid |

InChI |

InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |

Clave InChI |

JMQMNWIBUCGUDO-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)SCSCC(C(=O)O)N |

SMILES isomérico |

C([C@@H](C(=O)O)N)SCSC[C@@H](C(=O)O)N |

SMILES canónico |

C(C(C(=O)O)N)SCSCC(C(=O)O)N |

Apariencia |

Solid powder |

| 498-59-9 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Djenkolic acid; NSC 76076; NSC-76076; NSC76076 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of djenkolic acid?

A1: this compound has the molecular formula C7H14N2O4S2 and a molecular weight of 254.33 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic characterization of this compound has been conducted using techniques like proton magnetic resonance (1H NMR) [] and infrared (IR) spectroscopy. [] These techniques provide insights into the structural features and functional groups present in the molecule. X-ray powder diffraction data is also available. []

Q3: How does this compound interact with biological systems?

A3: this compound is known to inhibit cysteine uptake in certain bacteria like Pseudomonas fluorescens. [] Additionally, it can be degraded by enzymes like cystine lyase found in plants like broccoli. [] This enzymatic degradation leads to the production of volatile sulfur compounds, contributing to off-flavors in food.

Q4: What are the downstream effects of this compound on human health?

A4: Consumption of djenkol beans containing this compound can lead to a condition called djenkolism. [, , ] This condition is characterized by symptoms like painful urination, blood in the urine, and in severe cases, acute kidney injury due to the formation of this compound crystals in the urinary tract. []

Q5: What is known about the toxicity of this compound?

A5: Studies in experimental animals have shown that this compound can cause acute tubular necrosis in the kidneys. [] The severity of damage appears to be dose-dependent. Research suggests that the toxicity stems from the formation of needle-like crystals of this compound in the urinary tract, leading to mechanical irritation and obstruction. [, , ]

Q6: Does this compound have any known applications?

A7: While this compound itself might not have direct applications, it is a valuable tool in biochemical research. For instance, it serves as a substrate for studying enzymes like cystine lyase and O-acetylserine sulfhydrylase, providing insights into sulfur metabolism in various organisms. [, ] Additionally, this compound has shown potential as a ligand for metal ions like copper(II), zinc(II), and cadmium(II), which could have implications in material science. []

Q7: Are there any potential uses of this compound in drug development?

A8: While research is limited, the structural features of this compound, particularly the presence of two cysteine residues linked by a methylene bridge, make it an interesting candidate for developing novel peptides and peptidomimetics. For example, a cyclic enkephalin analog containing a this compound moiety has been synthesized. [] Further exploration of its derivatives could lead to compounds with potential therapeutic applications.

Q8: Has computational chemistry been applied to study this compound?

A9: Yes, computational techniques like molecular mechanics have been employed to study the conformational preferences and structural characteristics of this compound and its selenium and tellurium analogs. [] These studies provide valuable insights into the molecular geometry and potential interactions of these compounds.

Q9: Is there any information available regarding the environmental impact of this compound?

A10: While specific data on the ecotoxicological effects of this compound is limited, research indicates that it can be a precursor to carbonyl sulfide (COS) in paddy soils under specific conditions. [] COS is a naturally occurring gas that contributes to the atmospheric sulfur cycle and can impact climate. Further investigations are needed to fully understand the environmental fate and potential effects of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.